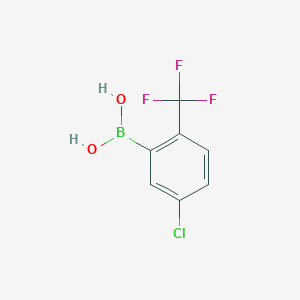

5-Chlor-2-(Trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

5-Chloro-2-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BClF3O2 and its molecular weight is 224.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Aryl- und Hetarylfurocumarinen

5-Chlor-2-(Trifluormethyl)phenylboronsäure: wird als Reaktant in der Suzuki-Reaktion zur Synthese von Aryl- und Hetarylfurocumarinen verwendet . Diese Verbindungen besitzen signifikante pharmakologische Eigenschaften, darunter entzündungshemmende, antitumorale und antibakterielle Aktivitäten. Die Suzuki-Reaktion ist eine Kreuzkupplungsmethode, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ermöglicht, ein grundlegender Schritt bei der Konstruktion komplexer organischer Moleküle.

Herstellung von Et Canthinon-3-carboxylaten

Diese Boronsäure-Derivate werden in einer Pd-katalysierten Suzuki-Miyaura-Kupplung gefolgt von einer Cu-katalysierten Amidierungsreaktion zur Herstellung von Et Canthinon-3-carboxylaten eingesetzt . Canthinone sind Alkaloide mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich antiviraler, antifungaler und anticancer-Eigenschaften. Die Fähigkeit, diese Verbindungen effizient zu synthetisieren, eröffnet Möglichkeiten für die Entwicklung neuer Therapeutika.

Entwicklung von Xanthinen

Die Verbindung dient als Reaktant in Eintopf-Kupplungsreaktionen mit Diaminouracil zur Herstellung von Xanthinen . Xanthine sind eine Klasse von Verbindungen, zu denen Koffein und Theobromin gehören, die für ihre stimulierenden Wirkungen bekannt sind. Sie haben auch therapeutisches Potenzial bei der Behandlung von Krankheiten wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) aufgrund ihrer bronchodilatatorischen Eigenschaften.

Anti-mikrobielle Aktivität

Forschungsergebnisse zeigen, dass Derivate von this compound eine anti-mikrobielle Aktivität aufweisen . Die Verbindung wurde gegen verschiedene Mikroorganismen getestet, darunter Candida albicans und Aspergillus niger, und zeigte eine moderate bis hohe Aktivität. Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer anti-mikrobieller Mittel hin.

Inhibitoren des Kinesin-Spindelproteins (KSP)

Eine weitere Anwendung ist die Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) . KSP ist essentiell für die Mitose in der Zellteilung, und seine Inhibitoren können als potente Antitumormittel wirken. Durch die Zielsetzung von KSP können diese Inhibitoren den mitotischen Prozess in Krebszellen stören und so zum Zelltod führen.

Organische Synthese und Funktionalisierung

Die Boronsäure wird auch in der organischen Synthese zur Funktionalisierung über Lithiierung und Reaktion mit Elektrophilen verwendet . Dieser Prozess ist entscheidend für die Einführung von funktionellen Gruppen in organische Moleküle, wodurch ihre chemischen Eigenschaften und Reaktivität verändert werden. Solche Transformationen sind grundlegend bei der Synthese komplexer organischer Moleküle für Pharmazeutika und Materialwissenschaften.

Wirkmechanismus

Target of Action

The primary target of 5-Chloro-2-(trifluoromethyl)phenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The 5-Chloro-2-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Chloro-2-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway facilitates the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Result of Action

The result of the action of 5-Chloro-2-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki-Miyaura cross-coupling reaction , facilitating the synthesis of complex organic compounds .

Action Environment

The action of 5-Chloro-2-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of the compound could be affected by changes in these conditions. Additionally, safety precautions should be taken to avoid dust formation and ensure adequate ventilation when handling the compound .

Biochemische Analyse

Biochemical Properties

5-Chloro-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, primarily as a reactant in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where 5-Chloro-2-(trifluoromethyl)phenylboronic acid can inhibit serine proteases by forming a stable complex with the active site serine residue .

Cellular Effects

The effects of 5-Chloro-2-(trifluoromethyl)phenylboronic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Chloro-2-(trifluoromethyl)phenylboronic acid has been shown to affect the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, its interaction with cellular proteins can impact metabolic processes, potentially leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 5-Chloro-2-(trifluoromethyl)phenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, 5-Chloro-2-(trifluoromethyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or high temperatures . Long-term studies have shown that 5-Chloro-2-(trifluoromethyl)phenylboronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, it can selectively inhibit target enzymes without causing significant toxicity. At higher doses, 5-Chloro-2-(trifluoromethyl)phenylboronic acid can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

5-Chloro-2-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with serine proteases can impact protein degradation and turnover, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Chloro-2-(trifluoromethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s boronic acid group allows it to bind to proteins with diol-containing motifs, facilitating its transport and distribution within the cell.

Subcellular Localization

The subcellular localization of 5-Chloro-2-(trifluoromethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, its interaction with mitochondrial proteins can lead to its accumulation in the mitochondria, affecting mitochondrial function and energy production.

Eigenschaften

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPIBSAMAZDGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673890 | |

| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195945-67-5 | |

| Record name | B-[5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195945-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1462810.png)

![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)

![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)

![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)

![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)